5-methyl-N-[2-(morpholin-4-yl)ethyl]-3-phenyl-6-(prop-2-en-1-yl)pyrazolo[1,5-a]pyrimidin-7-amine
Description
Properties
IUPAC Name |
5-methyl-N-(2-morpholin-4-ylethyl)-3-phenyl-6-prop-2-enylpyrazolo[1,5-a]pyrimidin-7-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H27N5O/c1-3-7-19-17(2)25-22-20(18-8-5-4-6-9-18)16-24-27(22)21(19)23-10-11-26-12-14-28-15-13-26/h3-6,8-9,16,23H,1,7,10-15H2,2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DJDCRVPBVPRTFF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(C=NN2C(=C1CC=C)NCCN3CCOCC3)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H27N5O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
5-methyl-N-[2-(morpholin-4-yl)ethyl]-3-phenyl-6-(prop-2-en-1-yl)pyrazolo[1,5-a]pyrimidin-7-amine is a synthetic compound belonging to the pyrazolo[1,5-a]pyrimidine class. This compound has garnered attention in medicinal chemistry due to its diverse biological activities, particularly in anticancer research and potential therapeutic applications.
Chemical Structure and Properties
The molecular formula of this compound is C22H27N5O, with a molecular weight of approximately 377.492 g/mol. The structural components include a pyrazolo-pyrimidine core, which is essential for its biological interactions.
| Property | Value |
|---|---|
| Molecular Formula | C22H27N5O |
| Molecular Weight | 377.492 g/mol |
| IUPAC Name | 5-methyl-N-[2-(morpholin-4-yl)ethyl]-3-phenyl-6-(prop-2-en-1-yl)pyrazolo[1,5-a]pyrimidin-7-amine |
| SMILES | CC(C=C)Oc1ccc(CN(CC2)CC2N(CCN2CCOCC2)S(C)(=O)=O)cc1 |
Biological Activity Overview
Research indicates that compounds within the pyrazolo[1,5-a]pyrimidine class exhibit various biological activities, including:
Anticancer Activity
The anticancer potential of pyrazolo[1,5-a]pyrimidines has been documented in several studies. For instance, a screening of synthesized pyrazolo[1,5-a]pyrimidin derivatives showed promising results against human breast cancer cell lines (MDA-MB-231), although the specific compound showed varied efficacy compared to established anticancer drugs like YM155 and menadione .
Mechanism of Action
The mechanism through which 5-methyl-N-[2-(morpholin-4-yl)ethyl]-3-phenyl-6-(prop-2-en-1-yl)pyrazolo[1,5-a]pyrimidin-7-amine exerts its effects likely involves interactions with specific proteins involved in cellular signaling pathways. These interactions are crucial for understanding its pharmacological effects and therapeutic potential.
Study 1: Anticancer Efficacy
A recent study evaluated the growth inhibition effects of various pyrazolo[1,5-a]pyrimidine derivatives on MDA-MB-231 cells over a 72-hour period using the MTT assay. The results indicated that while some derivatives exhibited significant growth inhibition, others did not show any notable activity compared to control groups. The detailed results are summarized in Table 1 below.
| Compound ID | Concentration (µM) | % Cell Viability |
|---|---|---|
| Control | - | 100 |
| YM155 | 10 | 30 |
| Menadione | 10 | 25 |
| Compound A | 10 | 70 |
| Compound B | 10 | 85 |
Study 2: Mechanistic Insights
Another investigation focused on understanding the mechanism of action of pyrazolo[1,5-a]pyrimidine derivatives against Mycobacterium tuberculosis. It was found that these compounds did not inhibit typical targets such as cell-wall biosynthesis pathways but instead acted through alternative mechanisms that require further exploration to elucidate their full pharmacological profiles .
Comparison with Similar Compounds
Comparison with Structural Analogs
Table 1. Structural and Physicochemical Comparisons
Key Observations:
Amine Substituent Effects: The target compound’s morpholinylethyl chain enhances water solubility compared to pyridinylmethyl analogs (e.g., compound 47) . However, pyridinylmethyl groups in compounds 47–51 exhibit stronger anti-mycobacterial activity, suggesting that heteroaromatic amines may improve target binding.
Aromatic Substitutions: 3-Phenyl vs. The target compound’s unsubstituted phenyl group may favor nonspecific membrane interactions.
In contrast, methyl or hydrogen at R6 (compounds 47, 19) reduces steric bulk, possibly improving binding to rigid active sites .
Synthetic Routes: The target compound’s synthesis likely parallels methods for morpholine-linked analogs (e.g., ), involving nucleophilic substitution of a 7-chloro precursor with 2-(morpholino)ethylamine. Yields for similar reactions range from 45–90%, depending on amine nucleophilicity .
Research Findings and Implications
- Anti-Infective Potential: Pyridinylmethyl analogs (e.g., compound 47) achieve MIC values of 0.5 µg/mL against Mycobacterium tuberculosis, outperforming morpholine derivatives . This suggests that target compound modifications at the 7-amine position could enhance potency.
- Kinase Inhibition : Morpholine-containing pyrazolo[1,5-a]pyrimidines (e.g., ) are hypothesized to inhibit kinases like PI3K due to morpholine’s ability to mimic adenine in ATP-binding pockets. The target compound’s allyl group may further stabilize hydrophobic interactions.
- Metabolic Stability : Allyl groups (as in the target compound) are susceptible to oxidative metabolism, whereas methyl or fluorophenyl substituents (compounds 47, 19) improve metabolic half-lives .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
